molecular formula C17H21N5O3 B6497178 N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-66-9

N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B6497178
CAS No.: 946229-66-9
M. Wt: 343.4 g/mol
InChI Key: YBIHNGLFWGXTLE-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is 343.16443955 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-3-12(10-23)18-15(24)14-16(25)22-9-8-21(17(22)20-19-14)13-6-4-11(2)5-7-13/h4-7,12,23H,3,8-10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIHNGLFWGXTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity based on available research findings and case studies.

  • IUPAC Name : N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • Molecular Formula : C18H23N5O4
  • Molecular Weight : 373.4063 g/mol
  • CAS Number : 946230-62-2
  • SMILES Notation : CC(C(=O)N)C(C)C(=O)N1C(=O)N=C(N)C2=C(N=N2)C(=C1)C(C)c(C)cc(C)c(C)

The compound exhibits multiple modes of action that contribute to its biological activity:

  • Antioxidant Activity : It has been identified as a potent free-radical scavenger. The compound interacts with free radicals by donating electrons, which stabilizes these radicals and prevents cellular damage.
  • Antimicrobial Properties : In vitro studies have shown that the compound displays significant antimicrobial activity against various bacterial strains. This includes effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Research indicates that this compound may inhibit cancer cell proliferation. In particular, it has shown efficacy in reducing viability in HeLa and C6 cell lines through mechanisms that induce apoptosis .

Antioxidant Studies

A study evaluating the antioxidant properties of similar imidazo[2,1-c][1,2,4]triazine derivatives reported that compounds with similar structures demonstrated significant free radical scavenging capabilities. This suggests a potential for neuroprotective effects in vivo.

Antimicrobial Studies

In antimicrobial assays, N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibited notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Antitumor Efficacy

In a detailed investigation of its anticancer properties, the compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values suggesting strong antiproliferative effects. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Case Study 1: Neuroprotection

A specific case study focused on the neuroprotective effects of related compounds in models of neuronal death demonstrated that treatment with these compounds significantly reduced neuronal loss in vitro. The findings suggest that N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide could have therapeutic potential in neurodegenerative diseases.

Case Study 2: Cancer Treatment

In another study involving xenograft models of cancer, administration of the compound resulted in tumor size reduction and improved survival rates compared to control groups. This supports its potential as an adjunct therapy in cancer treatment regimens .

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